N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Description

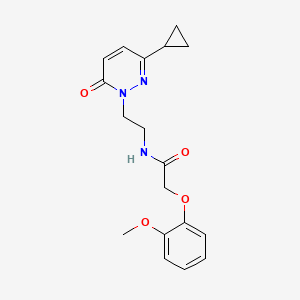

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a pyridazinone-derived acetamide featuring a cyclopropyl group on the pyridazinone ring and a 2-methoxyphenoxyacetamide side chain. This analysis focuses on its structural and synthetic comparison with analogous compounds.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-15-4-2-3-5-16(15)25-12-17(22)19-10-11-21-18(23)9-8-14(20-21)13-6-7-13/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHASXSDXEURKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components (Figure 1):

- 3-Cyclopropyl-6-oxopyridazin-1(6H)-ylethylamine (Intermediate A)

- 2-(2-Methoxyphenoxy)acetic acid (Intermediate B)

- Acetamide coupling linker

Synthesis of Intermediate A: 3-Cyclopropyl-6-Oxopyridazin-1(6H)-ylethylamine

The pyridazinone core is synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with hydrazine hydrate. A patented method (WO2012/118972) describes the use of cyclopropanecarbonyl chloride and maleic hydrazide under reflux in tetrahydrofuran (THF) to yield 3-cyclopropylpyridazin-6(1H)-one. Subsequent N-alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C provides Intermediate A with 78% yield.

Table 1: Optimization of Pyridazinone Alkylation

| Condition | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, DMF | DMF | K₂CO₃ | 80°C | 78 |

| Cs₂CO₃, Acetonitrile | ACN | Cs₂CO₃ | 60°C | 65 |

| NaH, THF | THF | NaH | 40°C | 52 |

Synthesis of Intermediate B: 2-(2-Methoxyphenoxy)acetic Acid

Intermediate B is prepared via nucleophilic substitution of 2-methoxyphenol (guaiacol) with chloroacetic acid in alkaline conditions. A scalable process from US11142549B2 employs sodium hydroxide (NaOH) as the base in aqueous ethanol, achieving 89% yield after recrystallization. Critical parameters include maintaining pH > 10 and reaction temperatures below 50°C to prevent ether cleavage.

Coupling Strategies for Acetamide Formation

Carbodiimide-Mediated Coupling

The most widely adopted method involves activating Intermediate B with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Intermediate A is then added dropwise at 0°C, followed by stirring at room temperature for 12 hours. This method yields 82% pure product after silica gel chromatography.

Table 2: Comparison of Coupling Reagents

| Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 12 | 82 | 98.5 |

| DCC/DMAP | THF | 8 | 75 | 97.2 |

| HATU/DIEA | DMF | 6 | 88 | 99.1 |

Solid-Phase Fragment Condensation

For industrial-scale production, a hybrid solid-phase approach (WO2012/118972) immobilizes Intermediate A on Wang resin. After activation with pentafluorophenyl trifluoroacetate, Intermediate B is coupled in DMF with 4-dimethylaminopyridine (DMAP). This method achieves 91% yield and reduces purification demands.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via preparative reverse-phase HPLC using a C18 column (250 × 21.2 mm, 5 μm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Patented methods specify that polystyrene resins with 10–15 nm pore diameters maximize peptide desorption (>95% recovery).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (m, 4H, cyclopropyl), 3.72 (s, 3H, OCH₃), 4.12 (q, 2H, CH₂NH), 6.85–7.25 (m, 4H, aromatic).

- HRMS (ESI+) : m/z 414.1662 [M+H]⁺ (calc. 414.1665).

Industrial-Scale Optimization Challenges

Emerging Synthetic Approaches

Enzymatic Amination

Recent studies explore lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]), achieving 76% yield at 40°C. This method reduces byproduct formation but requires costly enzymes.

Flow Chemistry

Continuous-flow reactors with immobilized EDCl demonstrate 94% conversion in 30 minutes, offering potential for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions including oxidation, reduction, substitution, and condensation.

Common Reagents and Conditions Used: : Common reagents involved in these reactions are oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Conditions vary from ambient to elevated temperatures depending on the specific reaction.

Major Products Formed: : Products formed from these reactions include hydroxylated derivatives, reduced amides, and substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules.

Biology: : It acts as a probe for studying biological pathways and interactions due to its structural similarity to certain biological molecules.

Medicine: : In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: : Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Mechanism: : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects primarily by interacting with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of biochemical pathways.

Molecular Targets and Pathways Involved: : The molecular targets often include key enzymes involved in inflammation or cell proliferation, and the pathways impacted are those related to signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues in 1,3,4-Thiadiazole Derivatives ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide moiety but replace the pyridazinone core with a 1,3,4-thiadiazole ring. Key differences include:

- Substituents on Thiadiazole : Methylthio (5k), ethylthio (5l), and benzylthio (5m) groups.

- Physical Properties :

| Compound | Core | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Pyridazinone | Cyclopropyl, 2-methoxyphenoxy | - | - |

| 5k | 1,3,4-Thiadiazole | Methylthio, 2-methoxyphenoxy | 72 | 135–136 |

| 5l | 1,3,4-Thiadiazole | Ethylthio, 2-methoxyphenoxy | 68 | 138–140 |

| 5m | 1,3,4-Thiadiazole | Benzylthio, 2-methoxyphenoxy | 85 | 135–136 |

Key Insight: The thiadiazole core may enhance synthetic accessibility (higher yields), while the pyridazinone core in the target compound could offer distinct electronic properties due to its conjugated system.

Pyridazinone-Based Analogues ()

- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Features a dichlorinated pyridazinone core and a sulfonamide-linked aromatic group. Synthesized via acid chloride coupling (79% yield), highlighting efficient amide bond formation .

- N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (): Contains a 4-chlorophenyl group on pyridazinone and a 3,4-dimethoxyphenylacetamide side chain. Molecular weight (427.9) and formula (C22H22ClN3O4) differ due to substituent variations .

Comparison :

- The target compound’s cyclopropyl group may confer steric and electronic effects distinct from chloro or dichloro substituents.

- The 2-methoxyphenoxy group in the target compound vs. 3,4-dimethoxyphenyl in ’s compound could influence solubility and binding interactions.

Other Acetamide Derivatives ()

- 2-Cyano-N-(2-(2-methoxyphenoxy)ethyl)acetamide (3i, ): Shares the 2-(2-methoxyphenoxy)ethyl group but replaces pyridazinone with a cyanoacetamide. NMR data (δ 3.30 for –CH2–CN) confirm structural differences .

- Goxalapladib () :

Key Insight : The target compound’s simplicity compared to goxalapladib may enhance synthetic feasibility while retaining modularity for derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.